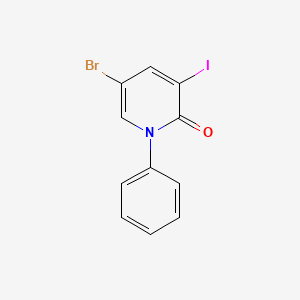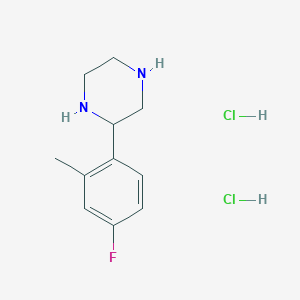
2-((Benzyloxy)methyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
“2-((Benzyloxy)methyl)cyclopropanecarboxylic acid” is a chemical compound with the linear formula C12H14O3 . It is often used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H14O3 . The structure of related compounds has been analyzed using X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is used as a versatile building block in the synthesis of cyclopropyl-containing amino acids. It has shown reactivity in Michael additions and Diels–Alder reactions, leading to the creation of new amino acids in protected forms, demonstrating its utility in the field of organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
- The compound has been involved in the synthesis of cyclopropane derivatives, which are used in the study of antidepressants (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).
- It serves as a precursor in the synthesis of various bicyclic peptidomimetics, highlighting its role in the development of potential therapeutic agents (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Biological Applications
- The compound has been used to create inhibitors for apple 1-aminocyclopropane-1-carboxylic acid oxidase, suggesting its potential in agricultural applications for controlling plant ethylene production (Dourtoglou & Koussissi, 2000).
- In the field of medicinal chemistry, it's been employed to create derivatives with significant herbicidal and fungicidal activities, demonstrating its potential in agrochemical research (Tian, Song, Wang, & Liu, 2009).
Miscellaneous Applications
- The compound has been utilized in the study of cyclopropane ring opening reactions, contributing to the understanding of chemical reaction mechanisms and synthesis pathways (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
- It's also been part of studies examining the structure-activity relationship in substituted cyclopropanecarboxylic acids, aiding in the development of new chemical entities (Kusuyama, 1979).
Eigenschaften
IUPAC Name |
2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)







![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)



![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
